[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol
Overview
Description
Preparation Methods
The synthesis of TH-237A involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of TH-237A.
Introduction of functional groups: Functional groups such as fluorine and hydroxyl groups are introduced through specific reactions, including halogenation and hydroxylation.
Industrial production methods for TH-237A are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
TH-237A undergoes various chemical reactions, including:
Oxidation: TH-237A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on TH-237A.
Substitution: Substitution reactions, such as halogenation, can introduce or replace functional groups on the compound.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., fluorine gas). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TH-237A has a wide range of scientific research applications, including:
Neuroprotection: TH-237A has been shown to protect neurons from β-amyloid-induced neurodegeneration, making it a potential therapeutic agent for Alzheimer’s disease.
Microtubule Interaction: Studies have demonstrated that TH-237A interacts with microtubules, which are essential components of the neuronal cytoskeleton.
Blood-Brain Barrier Permeation: TH-237A exhibits favorable permeation across the blood-brain barrier, making it suitable for central nervous system applications.
Toxicity Studies: TH-237A has been used in various in vitro and in vivo studies to evaluate its protective effects against different toxic stimuli.
Mechanism of Action
The mechanism of action of TH-237A involves its interaction with microtubules and its ability to protect neurons from toxic stimuli. TH-237A binds to microtubules and promotes their stability, which is crucial for maintaining neuronal structure and function . Additionally, TH-237A has been shown to increase neuronal survival in the presence of β-amyloid peptides, which are associated with Alzheimer’s disease .
Comparison with Similar Compounds
TH-237A is unique in its ability to permeate the blood-brain barrier and protect neurons from various toxic stimuli. Similar compounds include:
Paclitaxel: A well-known microtubule-stabilizing agent, but with limited blood-brain barrier permeability.
Docetaxel: Another microtubule-stabilizing agent with limited central nervous system applications.
Vinblastine: A microtubule-disrupting agent with different mechanisms of action compared to TH-237A.
TH-237A stands out due to its neuroprotective properties and favorable blood-brain barrier permeability, making it a promising candidate for treating neurodegenerative diseases .
Properties
IUPAC Name |
[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2/t16-,17+,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZQGSQEXPUADE-JWTNVVGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CO[C@H](N2[C@H](O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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